molecular formula C22H19Br2N3O3 B11973696 2-Amino-N'-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide CAS No. 302910-20-9

2-Amino-N'-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide

Katalognummer: B11973696
CAS-Nummer: 302910-20-9
Molekulargewicht: 533.2 g/mol
InChI-Schlüssel: HKEDRPJYGTYVPB-RPPGKUMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxybenzylidene moiety, and dibromobenzohydrazide. These structural features contribute to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-N’-(4-(benzyloxy)-3-methoxybenzylidene)-3,5-dibromobenzohydrazide is unique due to its combination of structural features, which confer specific reactivity and potential applications. Its dibromobenzohydrazide moiety, in particular, distinguishes it from other similar compounds and contributes to its distinctive chemical behavior.

Eigenschaften

CAS-Nummer

302910-20-9

Molekularformel

C22H19Br2N3O3

Molekulargewicht

533.2 g/mol

IUPAC-Name

2-amino-3,5-dibromo-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19Br2N3O3/c1-29-20-9-15(7-8-19(20)30-13-14-5-3-2-4-6-14)12-26-27-22(28)17-10-16(23)11-18(24)21(17)25/h2-12H,13,25H2,1H3,(H,27,28)/b26-12+

InChI-Schlüssel

HKEDRPJYGTYVPB-RPPGKUMJSA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.